Comparative HPPD Inhibition Potency: Pyrazolate vs. Pyrazoxyfen and Active Metabolite
Pyrazolate is a proherbicide that must be hydrolyzed to its active metabolite, destosyl pyrazolynate (DTP), to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). Direct head-to-head in vitro assays reveal a 144-fold difference in HPPD inhibition between pyrazolate and the related pyrazole herbicide pyrazoxyfen. The active metabolite DTP exhibits an IC50 of 13 nM, while the parent pyrazolate shows an IC50 of 52 nM, and pyrazoxyfen exhibits a much weaker IC50 of 7.5 μM [1]. This data quantifies the critical role of metabolic activation and the substantial potency difference between two commercially relevant pyrazole herbicides, highlighting why pyrazolate cannot be directly substituted by pyrazoxyfen without a complete reassessment of application rates and efficacy.
| Evidence Dimension | HPPD Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 52 nM (Pyrazolate, parent) |
| Comparator Or Baseline | 13 nM (Active Metabolite, DTP); 7.5 μM (Pyrazoxyfen, parent) |
| Quantified Difference | Pyrazolate is 144-fold more potent than pyrazoxyfen in vitro; the active metabolite is 577-fold more potent than pyrazoxyfen. |
| Conditions | In vitro 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme assay. |
Why This Matters
This quantitative potency gap demonstrates that pyrazolate's unique activation profile and resultant HPPD inhibition cannot be assumed for structural analogs, directly impacting product selection, formulation design, and application rate calculations.
- [1] Matsumoto, H. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. In *Synthesis and Chemistry of Agrochemicals VII* (Chapter 15, pp. 161-171). ACS Symposium Series, Vol. 892. American Chemical Society. DOI: 10.1021/bk-2005-0892.ch015. View Source
